An In-depth Technical Guide to Burnettramic Acid A
An In-depth Technical Guide to Burnettramic Acid A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Burnettramic acid A is a novel, potent antifungal and antibacterial compound originally isolated from the Australian fungus Aspergillus burnettii. Structurally, it features a rare bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione unit through a 26-carbon chain. This unique architecture is biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster. Burnettramic acid A exhibits significant in vitro activity against a range of fungal and bacterial pathogens, as well as cytotoxic effects against a murine myeloma cell line. This technical guide provides a comprehensive overview of Burnettramic acid A, including its chemical properties, biological activities, and what is currently understood of its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, along with a summary of all reported quantitative data.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Fungi have historically been a rich source of bioactive natural products. Burnettramic acid A, a recently discovered metabolite from Aspergillus burnettii, represents a new class of antibiotics with a distinctive chemical structure and promising biological profile.[1] Its bolaamphiphilic nature, consisting of two polar head groups separated by a long hydrophobic chain, is an uncommon feature among natural products and may be key to its biological activity.
Chemical Properties
Burnettramic acid A is an off-white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Its molecular formula has been established as C41H71NO12, with a molecular weight of 770.0 g/mol .[1] The structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and was later revised to its current accepted form.
Table 1: Physicochemical Properties of Burnettramic Acid A
| Property | Value | Reference |
| CAS Number | 2334483-46-2 | [1] |
| Molecular Formula | C41H71NO12 | [1] |
| Molecular Weight | 770.0 | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Methanol, DMSO | [1] |
| Source | Aspergillus burnettii | [1] |
Biological Activity and Mechanism of Action
Burnettramic acid A has demonstrated a broad spectrum of biological activity, including potent antifungal and antibacterial properties, as well as cytotoxicity against a cancer cell line. The removal of the glycosyl group has been shown to negate its antibiotic and antifungal effects, but not its activity against the murine myeloma cell line.
Antifungal Activity
Burnettramic acid A is a potent antifungal agent, with particularly strong activity against Candida albicans and Saccharomyces cerevisiae.[1] While the precise signaling pathways affected by Burnettramic acid A in fungi have not been fully elucidated in the primary literature, preliminary evidence from related studies suggests a potential mechanism of action involving the disruption of mitochondrial function. Research on similar compounds has indicated that they can interfere with oxidative phosphorylation by dually inhibiting complex III and F₀F₁-ATPase in yeast mitochondria.[2] This disruption of the electron transport chain and ATP synthesis would lead to a depletion of cellular energy, ultimately resulting in fungal cell death.
Figure 1: Proposed antifungal mechanism of Burnettramic acid A.
Antibacterial Activity
Burnettramic acid A is active against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] The specific mechanism of its antibacterial action is not yet well-defined. However, based on the mechanisms of other tetramic acid-containing compounds, it is plausible that Burnettramic acid A acts as a protonophore, dissipating the bacterial cell membrane's proton motive force.[3] This would disrupt essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport, leading to bacterial cell death.
Figure 2: Postulated antibacterial mechanism of Burnettramic acid A.
Cytotoxic Activity
Burnettramic acid A has also been shown to be active against the murine myeloma NS-1 cell line.[1] The molecular mechanism underlying this cytotoxicity is currently unknown and requires further investigation.
Table 2: Biological Activities of Burnettramic Acid A (IC50 values)
| Target Organism/Cell Line | IC50 (µg/mL) | Reference |
| Fungi | ||
| Candida albicans | 0.5 | [1] |
| Saccharomyces cerevisiae | 0.2 | [1] |
| Gram-Positive Bacteria | ||
| Bacillus subtilis | 2.3 | [1] |
| Staphylococcus aureus | 5.9 | [1] |
| Cancer Cell Line | ||
| Murine Myeloma NS-1 | 13.8 | [1] |
Biosynthesis
Burnettramic acid A is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] Comparative genomics has identified the bua gene cluster as being responsible for its production. The biosynthesis involves the condensation of a polyketide chain with an amino acid, followed by a series of modifications to yield the final complex structure.
Figure 3: Simplified workflow of Burnettramic acid A biosynthesis.
Experimental Protocols
The following protocols are summarized from the primary literature and provide a general framework for the isolation, purification, and analysis of Burnettramic acid A.
Fungal Cultivation and Extraction
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Cultivation: Aspergillus burnettii is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites.[4]
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Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.[4]
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[4]
Purification
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Chromatography: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC).[4]
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Fraction Collection: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC) or HPLC, to identify those containing Burnettramic acid A.[4]
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Final Purification: The fractions containing the compound of interest are pooled and subjected to further purification steps, such as semi-preparative or preparative HPLC, to obtain pure Burnettramic acid A.[4]
Bioassays
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Antifungal and Antibacterial Assays: The in vitro activity of Burnettramic acid A is typically determined using a broth microdilution method to ascertain the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of fungal and bacterial strains.[4]
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Cytotoxicity Assay: The cytotoxic effect on cell lines, such as the murine myeloma NS-1, can be assessed using a standard cell viability assay, for example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Spectroscopic Analysis
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Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.[4]
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NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to elucidate the detailed chemical structure and stereochemistry of Burnettramic acid A.[4]
Figure 4: General experimental workflow for Burnettramic acid A.
Conclusion and Future Perspectives
Burnettramic acid A is a promising new natural product with potent antimicrobial and cytotoxic activities. Its unique bolaamphiphilic structure presents an interesting scaffold for further chemical modification and structure-activity relationship studies. While preliminary insights into its mechanism of action are emerging, further research is needed to fully elucidate the molecular targets and signaling pathways involved in its antifungal, antibacterial, and cytotoxic effects. Such studies will be crucial for the potential development of Burnettramic acid A or its analogs as novel therapeutic agents.
References
- 1. Discovery and Heterologous Biosynthesis of the Burnettramic Acids: Rare PKS-NRPS-Derived Bolaamphiphilic Pyrrolizidinediones from an Australian Fungus, Aspergillus burnettii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
